

(4-Bromophenyl)(morpholino)methanone

structural analysis and conformation

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Compound of Interest

Compound Name:	(4-Bromophenyl) (morpholino)methanone
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An In-depth Technical Guide to the Structural and Conformational Analysis of **(4-Bromophenyl)(morpholino)methanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenyl)(morpholino)methanone is a molecule of interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of more complex bioactive compounds.^[1] Its pharmacological and toxicological profile is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the structural features of **(4-bromophenyl)(morpholino)methanone**, offering insights into its likely conformational preferences based on established principles and data from analogous structures. We will explore both experimental and computational methodologies for a thorough structural elucidation, providing detailed protocols and data interpretation strategies.

Introduction: Deconstructing (4-Bromophenyl)(morpholino)methanone

(4-Bromophenyl)(morpholino)methanone, with the chemical formula $C_{11}H_{12}BrNO_2$ and a molecular weight of 270.12 g/mol, is a disubstituted benzamide derivative.^[2] The molecule

can be dissected into three key structural components, each contributing to its overall conformation and physicochemical properties:

- The 4-Bromophenyl Group: A benzene ring substituted with a bromine atom at the para position. This group is largely planar, and the electron-withdrawing nature of the bromine atom can influence the electronic properties of the adjacent carbonyl group.
- The Amide Linkage (-C(O)N-): This central functional group is known to have a significant impact on the molecule's conformation. The rotational barrier around the C(O)-N bond determines the relative orientation of the phenyl ring and the morpholino group.
- The Morpholino Group: A saturated six-membered heterocycle containing an oxygen and a nitrogen atom. The morpholine ring typically adopts a stable chair conformation.

Understanding the interplay of these three components is crucial for predicting the molecule's shape, its ability to interact with biological targets, and its potential for further chemical modification.

The Conformational Landscape: Insights from Benzamide Analogs

Direct experimental data on the conformation of **(4-bromophenyl)(morpholino)methanone** is not readily available in the public domain. However, extensive studies on the parent molecule, benzamide, and its derivatives provide a solid foundation for predicting its conformational behavior.

The Amide Bond: Planarity and Rotation

The conformational analysis of benzamides primarily focuses on the rotational barrier of the C(O)-N bond and the orientation of the amide group relative to the phenyl ring. While early assumptions favored a rigid, planar structure, theoretical calculations have revealed a more nuanced picture.^[3] Computational studies consistently predict that a non-planar conformation of benzamide is the global energy minimum in the gas phase, although it is observed to be planar in its crystalline state.^[3] This non-planar structure arises from a slight pyramidalization of the amide nitrogen and a torsion of the phenyl ring with respect to the amide plane.^[3]

For **(4-bromophenyl)(morpholino)methanone**, the presence of the bulky morpholino group attached to the nitrogen atom will significantly influence the rotational barrier around the C(O)-N bond. Steric hindrance between the morpholino ring and the phenyl ring will likely favor a non-planar conformation where the two rings are twisted relative to each other.

The Morpholine Ring: A Stable Chair

The morpholine ring is a well-characterized heterocyclic system that predominantly exists in a chair conformation to minimize steric strain. The nitrogen and oxygen atoms occupy opposing positions in the ring. This chair conformation is expected to be the most stable form for the morpholino moiety in **(4-bromophenyl)(morpholino)methanone**.

Experimental Structural Analysis: From Crystals to Solution

A definitive understanding of the three-dimensional structure of **(4-bromophenyl)(morpholino)methanone** requires experimental validation. A multi-pronged approach employing both solid-state and solution-phase techniques is recommended.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. This technique can reveal detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions.

- **Crystal Growth:** High-quality single crystals of **(4-bromophenyl)(morpholino)methanone** are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).
- **Data Collection:** A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a modern area detector.
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to achieve the best fit with the experimental data.

Table 1: Expected Crystallographic Data for **(4-Bromophenyl)(morpholino)methanone**

Parameter	Expected Value/Range
Crystal System	Monoclinic or Orthorhombic
Space Group	Centrosymmetric (e.g., $P2_1/c$, $Pbca$)
C-Br Bond Length	~1.90 Å
C=O Bond Length	~1.23 Å
C-N (amide) Bond Length	~1.35 Å
Phenyl-Carbonyl Torsion Angle	10-30° (deviation from planarity)
Morpholine Conformation	Chair

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For **(4-bromophenyl)(morpholino)methanone**, ^1H and ^{13}C NMR would confirm the connectivity of the molecule. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of protons, which can help to deduce the preferred conformation in solution.

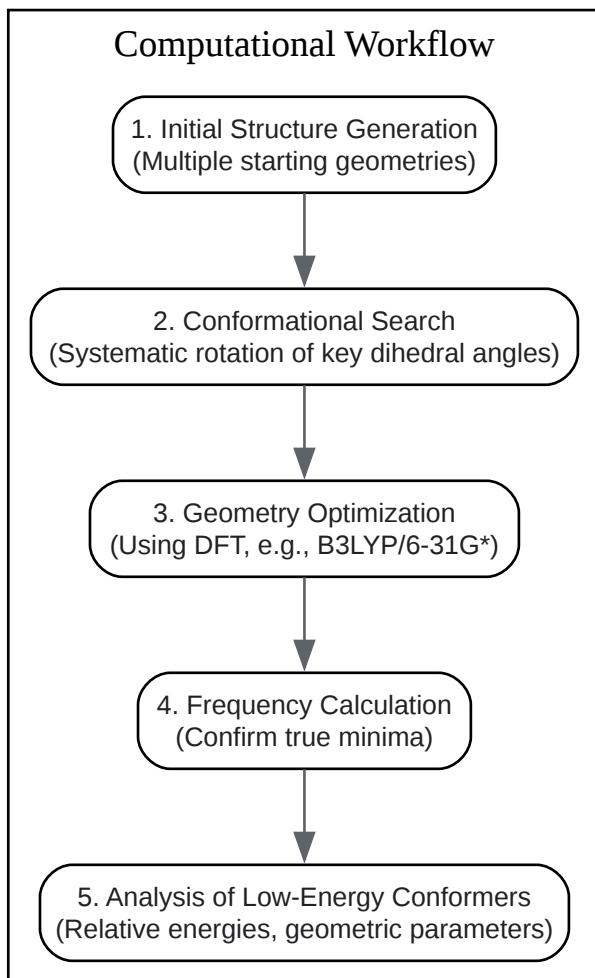
Computational Conformational Analysis: A Theoretical Approach

In conjunction with experimental methods, computational modeling provides valuable insights into the conformational preferences and energetic landscape of a molecule.

Molecular Mechanics and Quantum Mechanics Calculations

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), can be used to perform a conformational search and identify low-energy conformers.^[3]

The following diagram outlines a typical workflow for the computational conformational analysis of **(4-bromophenyl)(morpholino)methanone**.



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Caption: A generalized computational workflow for conformational analysis.

By systematically rotating the dihedral angle between the phenyl ring and the amide plane, a potential energy surface can be generated, revealing the energy barriers between different conformations.

Integrated Structural Analysis: A Holistic View

The most comprehensive understanding of the structure of **(4-bromophenyl)(morpholino)methanone** is achieved by integrating data from both experimental and

computational methods. SC-XRD provides a precise snapshot of the molecule in the solid state, while NMR and computational studies offer insights into its dynamic behavior in solution and in the gas phase, respectively. Discrepancies between the solid-state and solution/gas-phase conformations can be attributed to packing forces in the crystal lattice.

Conclusion

The structural analysis of **(4-bromophenyl)(morpholino)methanone** is a critical step in understanding its potential as a building block in drug discovery. Based on the analysis of its constituent parts and data from related benzamide structures, a non-planar conformation with a twisted arrangement of the phenyl and morpholino groups around the central amide bond is predicted to be the most stable. The morpholine ring is expected to adopt a chair conformation. A combination of single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling is recommended for a complete and accurate structural elucidation. This integrated approach will provide the detailed structural information necessary to guide the rational design of novel therapeutic agents.

References

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